Cas no 2228414-40-0 (tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate)

tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate
- 2228414-40-0
- tert-butyl N-{4-[1-(aminomethyl)cyclopropyl]-3-methoxyphenyl}carbamate
- EN300-1901790
-
- インチ: 1S/C16H24N2O3/c1-15(2,3)21-14(19)18-11-5-6-12(13(9-11)20-4)16(10-17)7-8-16/h5-6,9H,7-8,10,17H2,1-4H3,(H,18,19)
- InChIKey: GSXNWHBEZRFFAK-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C=CC=1C1(CN)CC1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 292.17869263g/mol
- どういたいしつりょう: 292.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 73.6Ų
tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1901790-0.1g |
tert-butyl N-{4-[1-(aminomethyl)cyclopropyl]-3-methoxyphenyl}carbamate |
2228414-40-0 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1901790-0.25g |
tert-butyl N-{4-[1-(aminomethyl)cyclopropyl]-3-methoxyphenyl}carbamate |
2228414-40-0 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1901790-1g |
tert-butyl N-{4-[1-(aminomethyl)cyclopropyl]-3-methoxyphenyl}carbamate |
2228414-40-0 | 1g |
$1315.0 | 2023-09-18 | ||
Enamine | EN300-1901790-10.0g |
tert-butyl N-{4-[1-(aminomethyl)cyclopropyl]-3-methoxyphenyl}carbamate |
2228414-40-0 | 10g |
$5652.0 | 2023-06-02 | ||
Enamine | EN300-1901790-0.05g |
tert-butyl N-{4-[1-(aminomethyl)cyclopropyl]-3-methoxyphenyl}carbamate |
2228414-40-0 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1901790-5.0g |
tert-butyl N-{4-[1-(aminomethyl)cyclopropyl]-3-methoxyphenyl}carbamate |
2228414-40-0 | 5g |
$3812.0 | 2023-06-02 | ||
Enamine | EN300-1901790-5g |
tert-butyl N-{4-[1-(aminomethyl)cyclopropyl]-3-methoxyphenyl}carbamate |
2228414-40-0 | 5g |
$3812.0 | 2023-09-18 | ||
Enamine | EN300-1901790-10g |
tert-butyl N-{4-[1-(aminomethyl)cyclopropyl]-3-methoxyphenyl}carbamate |
2228414-40-0 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1901790-0.5g |
tert-butyl N-{4-[1-(aminomethyl)cyclopropyl]-3-methoxyphenyl}carbamate |
2228414-40-0 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1901790-1.0g |
tert-butyl N-{4-[1-(aminomethyl)cyclopropyl]-3-methoxyphenyl}carbamate |
2228414-40-0 | 1g |
$1315.0 | 2023-06-02 |
tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamateに関する追加情報
Introduction to Tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate (CAS No. 2228414-40-0)
The compound tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate, identified by the Chemical Abstracts Service Number (CAS No.) 2228414-40-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and cycloalkyl structural motifs, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of functional groups such as the carbamate moiety and the aminomethyl substituent suggests a high degree of chemical versatility, making it a promising candidate for further exploration in synthetic and biological studies.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of this compound with greater precision. The tert-butyl group, a well-known steric hinderer, is often incorporated into drug molecules to enhance metabolic stability and improve oral bioavailability. In contrast, the 4-1-(aminomethyl)cyclopropyl moiety introduces a unique three-dimensional scaffold that may interact favorably with biological targets, potentially modulating enzyme activity or receptor binding. The 3-methoxyphenyl ring further enriches the structural complexity, offering opportunities for fine-tuning electronic properties and solubility characteristics.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been instrumental in constructing the desired framework efficiently. Additionally, green chemistry principles are increasingly being applied to minimize waste and improve sustainability in the production process. Such innovations align with the broader industry goal of developing environmentally friendly yet highly effective pharmaceutical intermediates.
In the realm of biological activity, preliminary studies on derivatives of tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate have shown intriguing results. Researchers have hypothesized that the molecule may exhibit inhibitory effects on certain kinases or proteases implicated in inflammatory diseases and cancer pathways. The carbamate group is particularly noteworthy for its ability to act as a hinge binder in protein-ligand interactions, a common feature among successful drug candidates. Furthermore, the aminomethyl functionality provides a site for further derivatization, allowing chemists to explore diverse chemical libraries tailored to specific therapeutic targets.
The integration of artificial intelligence (AI) into drug discovery workflows has accelerated the identification of novel scaffolds like this one. Machine learning algorithms can analyze vast datasets to predict binding affinities and metabolic liabilities, thereby guiding experimental design more effectively. For instance, virtual screening campaigns have been employed to identify potential analogs of tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate that might enhance potency or selectivity. Such computational approaches are complemented by high-throughput screening (HTS) techniques, which enable rapid assessment of large compound libraries for biological activity.
As interest in targeted therapies grows, compounds featuring unique structural motifs like those found in tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate are becoming increasingly valuable. The ability to modulate both steric and electronic properties through strategic functionalization allows for precise tuning of pharmacological profiles. Moreover, advances in biocatalysis have opened new avenues for constructing complex molecules enantioselectively, reducing reliance on traditional chiral resolution methods. This synergy between synthetic chemistry and biotechnology is reshaping how novel drug candidates are developed from concept to clinical candidate.
The regulatory landscape for such compounds is also evolving to accommodate innovative approaches in drug development. Regulatory agencies are increasingly recognizing the importance of structure-based drug design and are willing to consider novel mechanisms of action when evaluating submissions. This favorable environment encourages pharmaceutical companies to invest in research programs focused on structurally complex molecules like tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate, which may yield breakthrough treatments for unmet medical needs.
In conclusion, tert-butyl N-{4-1-(aminomethyl)cyclopropyl-3-methoxyphenyl}carbamate (CAS No. 2228414-40-0) exemplifies the cutting edge of pharmaceutical innovation. Its sophisticated architecture presents opportunities for therapeutic intervention across multiple disease areas, while ongoing research continues to uncover new possibilities through interdisciplinary collaboration between chemists, biologists, and computational scientists. As methodologies advance and regulatory pathways become more accommodating of novel entities, compounds such as this one are poised to play a pivotal role in shaping future generations of medicines.
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